Eprinomectin
Overview
Description
Eprinomectin is an avermectin used as a veterinary topical endectocide . It is a mixture of two chemical compounds, eprinomectin B1a and B1b . It is commonly produced through fermentation by soil-dwelling Streptomyces .
Synthesis Analysis
Eprinomectin is derived from the natural product avermectin B1 (abamectin), which is generated through a fermentation process . All of the avermectin class of compounds contain 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties .
Molecular Structure Analysis
Eprinomectin has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .
Chemical Reactions Analysis
Eprinomectin’s chemical reactions have been analyzed using a stability-indicating reversed-phase (RP) HPLC method for assay and determination of related substances of eprinomectin in bulk batches of eprinomectin API .
Physical And Chemical Properties Analysis
Eprinomectin has a molecular formula of C50H75NO14 . Its average mass is 914.129 Da and its monoisotopic mass is 913.518738 Da .
Scientific Research Applications
Environmental Impact and Soil Adsorption
Eprinomectin (EPM) is an antiparasitic drug with significant environmental considerations. Research by Litskas et al. (2016) highlights its potential threat to terrestrial ecosystems due to its adsorption behavior in soils. The study found that EPM's adsorption is influenced by soil properties and its initial concentration. Soils with lower clay and organic matter content may lead to higher EPM concentrations, posing risks to soil biota and groundwater contamination (Litskas et al., 2016).
Persistence in the Environment
Another aspect of EPM's environmental impact is its resistance to dissipation in soils and cattle manure. The research conducted by Litskas et al. (2013) demonstrated EPM's moderate to high persistence in soil, depending on soil type and conditions. It also showed resistance to dissipation in cattle manure, leading to high soil loads post-manure application. These findings are significant for environmental risk assessment of EPM (Litskas et al., 2013).
Resistance in Parasites
In veterinary science, EPM's efficacy against parasites is of great interest. A study by Murri et al. (2014) in Switzerland found resistance to EPM in gastrointestinal nematodes in goats, with no susceptibility observed in the tested populations. This finding raises concerns about the prevalence and management of EPM resistance in veterinary medicine (Murri et al., 2014).
Efficacy in Livestock
EPM's efficacy in livestock, particularly in dairy goats, has been studied extensively. A research by Chagas et al. (2006) evaluated its effectiveness in Anglo-Nubian goats and found that the tested dosage did not significantly reduce egg counts in feces. This study provides insights into EPM's application in dairy goats and its implications for food safety (Chagas et al., 2006).
Pharmacokinetics and Toxicology
The pharmacokinetics and toxicology of EPM have been a topic of interest in scientific research. For example, a study by Akşit & Akşit (2019) explored the effects of EPM administration on cattle, focusing on DNA apoptosis, acute phase response, and antioxidant status. The study concluded that EPM does not have adverse effects on liver and kidney, highlighting its potential safety in veterinary applications (Akşit & Akşit, 2019).
Efficacy Against Rhipicephalus (Boophilus) Microplus
Lifschitz et al. (2016) conducted a study to assess EPM's efficacy against Rhipicephalus (Boophilus) microplus in cattle. The research found a correlation between EPM plasma concentrations and its accumulation in ticks, demonstrating its effectiveness in controlling ticks, especially in dairy production systems (Lifschitz et al., 2016).
Analytical Methods for Determination
The development of analytical methods for EPM determination is crucial for environmental and pharmacological studies. Jiang et al. (2007) developed a method for determining EPM in bovine urine and feces using high-performance liquid chromatography, which aids in understanding EPM excretion patterns (Jiang et al., 2007).
Safety to Earthworms
The environmental safety of EPM, particularly to earthworms, was investigated by Halley et al. (2005). They found that eprinomectin, under typical usage conditions, has a wide margin of safety for earthworms, making it a relatively environmentally friendly option in endectocide compounds (Halley et al., 2005).
Safety And Hazards
Future Directions
Eprinomectin has shown potential in cancer research. A study found that Eprinomectin significantly inhibits the cell viability, colony formation, and migration capacities of DU145 cells . This suggests that Eprinomectin has tremendous potential to target metastatic prostate cancer cells and provides new avenues for therapeutic approaches for advanced prostate cancer .
properties
IUPAC Name |
N-[(2S,3R,4R,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14-/t26-,28-,30-,31-,34+,35-,36-,37+,38-,39-,40-,41+,42+,43+,44-,45+,46+,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNHOHPRXXCPRA-TVXIRPTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H73NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eprinex | |
CAS RN |
123997-26-2 | |
Record name | Eprinomectin [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123997262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprinomectin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11405 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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